2-(2-Amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

MGMT Inhibition Chemosensitization Tumor Xenograft

The compound 2-(2-Amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as O6-Benzylguanosine (BGS), is a synthetic 9-substituted guanosine analog (CAS 4552-61-8). It belongs to a class of molecules that act as suicide inhibitors of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT/AGT), a primary mechanism of tumor resistance to alkylating chemotherapies.

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
Cat. No. B13904769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)
InChIKeyLWYXQHQQWVZSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for O6-Benzylguanosine as an MGMT Research Inhibitor


The compound 2-(2-Amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as O6-Benzylguanosine (BGS), is a synthetic 9-substituted guanosine analog (CAS 4552-61-8) . It belongs to a class of molecules that act as suicide inhibitors of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT/AGT), a primary mechanism of tumor resistance to alkylating chemotherapies [1]. Unlike its parent base O6-Benzylguanine (BG), BGS is a nucleoside prodrug whose distinct pharmacokinetic and pharmacodynamic profile, driven by its metabolic conversion to BG, results in a more sustained in vivo MGMT suppression, directly influencing its selection for preclinical chemosensitization protocols [2].

Why O6-Benzylguanosine Cannot Be Simply Replaced by O6-Benzylguanine or Other Analogs


In-class substitution of O6-Benzylguanosine with its base analog O6-Benzylguanine (BG) or deoxyriboside O6-Benzyl-2'-deoxyguanosine (dBG) is not pharmacologically equivalent. These compounds differ fundamentally in their potency as direct MGMT inactivators versus their efficiency as systemic prodrugs. A direct comparison shows that while BG has a 55-fold higher in vitro potency than BGS (ED50 0.2 µM vs 11 µM), BGS acts as a superior prodrug in vivo by providing a more sustained delivery of the active BG metabolite after systemic administration [1]. This metabolic activation pathway leads to prolonged MGMT suppression, a critical pharmacodynamic endpoint, which cannot be achieved by simply adjusting the dose of BG itself [1]. Therefore, selection between these analogs depends on the specific experimental context: in vitro potency versus in vivo duration of action.

Quantitative Evidence for Differentiating O6-Benzylguanosine from its Closest Analogs


In Vivo Tumor Growth Delay Comparison: BGS vs. BG and CMBG

In a human medulloblastoma (Daoy) xenograft model, the combination of BCNU with an equimolar dose of O6-Benzylguanosine (BGS) resulted in a 21.3-day tumor growth delay. This was significantly greater than the 2.5-day delay seen with the 9-cyanomethyl analog (CMBG), demonstrating a 8.5-fold improvement in efficacy. However, BGS was less effective than its deoxyribose analog dBG, which produced a 30.4-day delay, and the parent compound BG, which produced a 23.0-day delay [1]. This positions BGS as an intermediate-efficacy prodrug in vivo.

MGMT Inhibition Chemosensitization Tumor Xenograft In Vivo Efficacy

In Vitro MGMT Inhibitory Potency (ED50) Profiling

In a cell-free extract system, O6-Benzylguanosine (BGS) demonstrated an ED50 for MGMT inactivation of 11 µM, which is 55-fold less potent than the parent base O6-Benzylguanine (BG, ED50 0.2 µM) and 5.5-fold less potent than its deoxy analog O6-Benzyl-2'-deoxyguanosine (dBG, ED50 2 µM). However, BGS was slightly more potent than the 9-cyanomethyl analog CMBG (ED50 13 µM) [1]. This stark contrast between poor in vitro activity and robust in vivo efficacy highlights the absolute requirement of its metabolic conversion for function.

MGMT Inactivation Cell-Free Assay Structure-Activity Relationship

Systemic Metabolic Conversion to the Active Metabolite BG

After systemic administration of an equimolar dose (250 µmol/kg), O6-Benzylguanosine (BGS) achieved a maximum blood concentration (Cmax) of the active metabolite BG of 30 µM. This level is 3-fold higher than that generated by the 9-cyanomethyl prodrug CMBG (Cmax: 10 µM) but 1.8-fold lower than that generated by the deoxy prodrug dBG (Cmax: 55 µM) [1]. The sustained presence of BG in the blood following BGS administration, persisting longer than after an equimolar dose of BG itself, is the primary driver of its prolonged MGMT suppression in tumors.

Prodrug Activation Pharmacokinetics Metabolism

Validated Application Scenarios for O6-Benzylguanosine in Preclinical Research


Investigating Prodrug Metabolism and Pharmacokinetics of MGMT Inhibitors

O6-Benzylguanosine (BGS) is an ideal tool for studying the metabolic activation of nucleoside prodrugs. Its poor in vitro potency (ED50 11 µM) but robust in vivo activity (21.3-day tumor growth delay) creates a unique model system where pharmacological effects are strictly dependent on metabolic conversion to BG [1]. This property allows researchers to dissect the role of nucleoside transporters, kinases, and other activating enzymes in drug action.

Achieving Prolonged MGMT Depletion in Xenograft Models for Chemosensitization Protocols

For preclinical protocols requiring sustained MGMT suppression (>16 h) to non-detectable levels prior to and following BCNU administration, BGS is a directly validated compound. Its prodrug nature results in a longer persistence of the active BG metabolite in the bloodstream compared to administering BG itself, which is a key pharmacodynamic advantage for schedules requiring prolonged target engagement [1].

Benchmarking Compound Efficacy in a Series of 9-Substituted BG Analogs

O6-Benzylguanosine serves as a necessary comparator in structure-activity relationship (SAR) studies of 9-substituted O6-benzylguanines. Its intermediate performance in terms of in vivo efficacy (21.3-day delay), Cmax of active metabolite (30 µM), and in vitro ED50 (11 µM) defines a critical benchmark against which novel analogs with different 9-position substituents can be quantitatively evaluated [1].

Quote Request

Request a Quote for 2-(2-Amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.